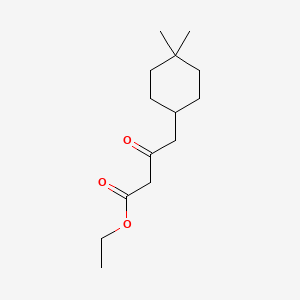

4-(4,4-Dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester

CAS No.: 1414958-05-6

Cat. No.: VC11722628

Molecular Formula: C14H24O3

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414958-05-6 |

|---|---|

| Molecular Formula | C14H24O3 |

| Molecular Weight | 240.34 g/mol |

| IUPAC Name | ethyl 4-(4,4-dimethylcyclohexyl)-3-oxobutanoate |

| Standard InChI | InChI=1S/C14H24O3/c1-4-17-13(16)10-12(15)9-11-5-7-14(2,3)8-6-11/h11H,4-10H2,1-3H3 |

| Standard InChI Key | CRDUBMYNVZOHCC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)CC1CCC(CC1)(C)C |

| Canonical SMILES | CCOC(=O)CC(=O)CC1CCC(CC1)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(4,4-dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester (C₆H₁₈O₃) features a cyclohexyl ring with geminal dimethyl groups at the 4-position, a ketone moiety at the β-carbon of the butyric acid chain, and an ethyl ester group at the terminal carboxylate. The cyclohexyl ring’s chair conformation likely enhances steric stability, while the electron-withdrawing ketone group influences reactivity patterns, particularly in nucleophilic additions or reductions .

Key Properties:

-

Molecular Formula: C₁₄H₂₂O₃

-

Molecular Weight: 238.33 g/mol

-

Boiling Point: Estimated 280–300°C (based on analogs like ethyl 4,4,4-trifluoro-3-oxobutanoate) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate) due to the ester and ketone functionalities .

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

The compound’s infrared (IR) spectrum would exhibit characteristic peaks for the ester carbonyl (~1740 cm⁻¹) and ketone (~1710 cm⁻¹), while nuclear magnetic resonance (NMR) would show distinct signals for the cyclohexyl protons (δ 1.0–2.0 ppm), ethyl ester group (δ 1.2–4.2 ppm), and ketone-adjacent methylene groups .

Synthetic Pathways and Optimization

Synthesis of 4-(4,4-dimethyl-cyclohexyl)-3-oxo-butyric acid ethyl ester likely follows a multi-step route involving cyclohexane derivatization, ketone formation, and esterification. A plausible pathway is outlined below:

Step 1: Synthesis of 4,4-Dimethylcyclohexanone

Cyclohexanone is alkylated with methyl groups via Friedel-Crafts acylation or Grignard reactions, yielding 4,4-dimethylcyclohexanone. This intermediate serves as the precursor for the cyclohexyl moiety .

Step 2: Formation of the Butyric Acid Backbone

The ketone is subjected to a Claisen condensation with ethyl acetoacetate, forming a β-keto ester. For example, tert-butyl acetoacetate has been used in analogous syntheses to introduce ketone functionalities .

Step 3: Esterification and Purification

The resulting β-keto acid is esterified with ethanol under acidic catalysis (e.g., H₂SO₄), followed by purification via fractional distillation or column chromatography .

Example Reaction Scheme:

This method mirrors patented processes for related compounds, where one-pot halogenation and ester cleavage improve yields . For instance, tert-butyl 2-methoxyimino-3-oxobutyrate undergoes bromination to yield 4-bromo derivatives in ~42% yield .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

The compound’s β-keto ester structure is a versatile scaffold for synthesizing bioactive molecules. Analogous compounds, such as 4-cyclobutyl-3-oxo-butyric acid ethyl ester, are intermediates in drugs targeting metabolic disorders . The cyclohexyl group may enhance lipophilicity, improving blood-brain barrier penetration for central nervous system (CNS) therapeutics .

Agrochemical Development

In agrochemistry, β-keto esters serve as precursors for herbicides and insecticides. The dimethylcyclohexyl group could confer resistance to enzymatic degradation, prolonging activity in crop protection agents .

Flavor and Fragrance Industry

Esters with branched cycloalkane groups are valued for their stability and unique olfactory profiles. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is used in flavor formulations , suggesting potential applications for this compound in perfumery.

Polymer Science

The ketone and ester functionalities enable crosslinking in polymer matrices. Specialty polymers derived from similar esters exhibit enhanced thermal stability and mechanical strength .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral derivatives could expand utility in drug discovery. For example, organocatalysts might induce asymmetry during Claisen condensations.

Biodegradability Studies

Assessing the environmental persistence of the dimethylcyclohexyl group is critical for agrochemical applications. Structure-activity relationships (SAR) could guide the design of eco-friendly analogs.

Computational Modeling

Density functional theory (DFT) calculations could predict reactivity hotspots, aiding in the rational design of derivatives with optimized pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume